molecular formula C14H10O2 B12081579 1-(Dibenzo[b,d]furan-4-yl)ethan-1-one

1-(Dibenzo[b,d]furan-4-yl)ethan-1-one

Cat. No.: B12081579
M. Wt: 210.23 g/mol
InChI Key: CATAPWNWWJUZJH-UHFFFAOYSA-N
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Description

1-(Dibenzo[b,d]furan-4-yl)ethan-1-one (CAS 119490-17-4) is a high-purity chemical building block belonging to the dibenzofuran class of heterocyclic aromatic compounds. Its molecular formula is C14H10O2, with a molecular weight of 210.22 . This compound features a ketone functional group attached to the dibenzofuran core structure, making it a versatile intermediate for organic synthesis and medicinal chemistry research. While specific biological data for this exact molecule is limited in the public domain, its structural framework is of significant interest. Dibenzofuran derivatives are prominently investigated as potential kinase inhibitors, with research highlighting their activity against oncology targets such as Pim-1/2 kinases and CLK1 . Furthermore, analogous compounds are being explored as inhibitors of PTP-MEG2, a protein tyrosine phosphatase considered a promising target for treating type 2 diabetes and certain cancers . The rigid, planar structure of the dibenzofuran core also lends itself to applications in materials science, though the primary research focus for this acetyl-substituted derivative is pharmaceutical development. Researchers can utilize this compound to synthesize more complex molecules for screening and structure-activity relationship (SAR) studies. Store this product sealed in a dry, cool place at room temperature to maintain stability . This product is intended for laboratory research purposes only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

1-dibenzofuran-4-ylethanone

InChI

InChI=1S/C14H10O2/c1-9(15)10-6-4-7-12-11-5-2-3-8-13(11)16-14(10)12/h2-8H,1H3

InChI Key

CATAPWNWWJUZJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1OC3=CC=CC=C23

Origin of Product

United States

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of dibenzo[b,d]furan derivatives. Through the analysis of chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can map the connectivity and chemical environment of each atom in the molecule. researchgate.netacs.org

Proton and Carbon-13 NMR Studies of Dibenzo[b,d]furan Analogs

The ¹H and ¹³C NMR spectra of dibenzo[b,d]furan analogs provide detailed information about their molecular framework. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the substitution pattern on the dibenzofuran (B1670420) core.

In the case of 1-(Dibenzo[b,d]furan-4-yl)ethan-1-one, the acetyl group at the C-4 position significantly influences the electronic environment of the nearby protons and carbons. The ¹H NMR spectrum is expected to show a sharp singlet for the methyl (CH₃) protons around δ 2.7 ppm. The aromatic protons will appear in the downfield region, typically between δ 7.3 and δ 8.5 ppm, with complex splitting patterns due to spin-spin coupling. researchgate.net The proton at the C-6 position, being ortho to the acetyl group's carbonyl, is expected to be deshielded and resonate at a lower field.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the acetyl group is highly deshielded and typically appears around δ 197-200 ppm. The methyl carbon signal is found in the upfield region, around δ 27-30 ppm. The aromatic carbons of the dibenzo[b,d]furan skeleton produce a series of signals in the δ 110-160 ppm range, with quaternary carbons often showing lower intensity. scielo.brmdpi.com The specific assignments can be confirmed using two-dimensional NMR techniques like HSQC and HMBC. ceon.rs

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Acetyl-Substituted Dibenzo[b,d]furan Analogs

This table presents expected chemical shift ranges based on data from analogous aromatic ketones and dibenzofuran derivatives.

Atom Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity
Acetyl CH₃¹H2.6 - 2.8s (singlet)
Aromatic H¹H7.3 - 8.5m (multiplet), d (doublet), t (triplet)
Acetyl CH₃¹³C26 - 31q (quartet)
Aromatic C-H¹³C110 - 135d (doublet)
Aromatic C-quat¹³C120 - 160s (singlet)
Carbonyl C=O¹³C197 - 200s (singlet)

Note: Actual chemical shifts can be influenced by the solvent and specific substitution patterns on the dibenzofuran ring system.

Application of DFT Calculations to Resolve Conflicting NMR Data

For complex molecules like substituted dibenzo[b,d]furans, the assignment of ¹H and ¹³C NMR signals can be challenging due to signal overlap or ambiguous correlations. scielo.br In such cases, Density Functional Theory (DFT) calculations have become an indispensable tool. scielo.br By computing theoretical NMR chemical shifts for possible isomers or conformers, researchers can compare the calculated data with experimental results to achieve an accurate and unambiguous assignment.

This quantum mechanical/NMR approach generally involves calculating the magnetic shielding tensors for each nucleus within the molecule's computed low-energy conformation. These theoretical shielding values are then scaled and correlated with the experimental chemical shifts. This method is highly effective for confirming the structure of newly synthesized compounds and for distinguishing between regioisomers where spectral differences are subtle. scielo.br

Analysis of Persistent Carbocations via Superacid NMR

The study of reactive intermediates, such as carbocations, provides fundamental insights into reaction mechanisms. The acetyl group on the dibenzo[b,d]furan ring can act as a precursor to a carbocation under strongly acidic conditions. By dissolving a dibenzo[b,d]furan derivative in a superacid like a mixture of FSO₃H–SbF₅, it is possible to generate persistent carbocations that are stable enough for observation by NMR spectroscopy at low temperatures.

Research on the parent dibenzo[b,d]furan has shown that protonation occurs primarily at the C-2 position. The formation of the carbocation leads to a significant downfield shift (deshielding) of the signals for the carbons and protons that bear the positive charge, as the charge is delocalized across the π-system. The magnitude of this change in chemical shift (Δδ¹³C) provides a direct measure of the charge distribution within the ion, offering valuable data on the electronic structure and stability of these reactive species.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to investigate the electronic properties of molecules by measuring the transitions between electronic energy levels. For compounds like this compound, this technique provides key information on the π-conjugated system.

Characterization of π-Conjugated Dibenzo[b,d]furan Systems

The dibenzo[b,d]furan core is a rigid, planar, and π-conjugated system. Its UV-Vis absorption spectrum is characterized by intense absorption bands in the UV region, typically corresponding to π→π* electronic transitions. The introduction of an acetyl group extends this conjugation, which can influence the energy of these transitions and, consequently, the absorption wavelengths. The spectra of dibenzofuran derivatives generally exhibit multiple absorption bands, reflecting the different electronic transitions possible within the aromatic system. researchgate.netresearchgate.net These properties make dibenzofuran derivatives suitable for applications in electronic materials, such as organic light-emitting diodes (OLEDs). acs.org

Influence of Substituent Effects on Absorption Maxima

The position of the maximum absorption wavelength (λmax) in the UV-Vis spectrum of dibenzo[b,d]furan derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. nih.gov This phenomenon is known as the substituent effect.

Electron-donating groups (EDGs) , such as amino (-NH₂) or methoxy (B1213986) (-OCH₃), tend to increase the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift).

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), tend to lower the energy of the lowest unoccupied molecular orbital (LUMO). This also reduces the energy gap, typically causing a bathochromic shift. nih.gov

Table 2: Illustrative Substituent Effects on the Absorption Maxima (λmax) of Aromatic Systems

This table illustrates general trends observed in various aromatic systems, which are applicable to the dibenzo[b,d]furan scaffold.

Parent Molecule Substituent Type of Group Effect on λmax Typical λmax (nm)
Dibenzophenone-H (unsubstituted)-Reference322.0
Dibenzophenone-CH₂CH₃ (Ethyl)EDG (weak)Bathochromic Shift324.2
Dibenzophenone-Cl (Chloro)EWG (weak)Bathochromic Shift325.8
Dibenzophenone-NO₂ (Nitro)EWG (strong)Bathochromic Shift327.4

Data adapted from studies on substituted dibenzophenone, which serves as a model for understanding substituent effects on aromatic ketones. nih.gov

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence spectroscopy is a powerful non-destructive technique used to investigate the electronic excited states of molecules. It provides valuable information on fluorescence and phosphorescence, which are key characteristics for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. While specific experimental data for this compound is not extensively documented in publicly available literature, the photophysical properties can be inferred from the behavior of the parent dibenzofuran molecule and related derivatives.

Evaluation of Fluorescence and Phosphorescence Properties

The parent dibenzofuran molecule is known to exhibit both fluorescence and phosphorescence. nih.gov Its fluorescence spectrum shows an excitation peak at approximately 280 nm and an emission peak around 314 nm. aatbio.com The introduction of an acetyl group at the 4-position of the dibenzofuran core is expected to influence these emission properties significantly. The acetyl group, being an electron-withdrawing group, can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the emission wavelengths.

Fluorescence in this compound would arise from the radiative decay from the lowest singlet excited state (S₁) to the singlet ground state (S₀). It is generally a short-lived process. Phosphorescence, on the other hand, involves a transition from the lowest triplet excited state (T₁) to the ground state (S₀). This transition is spin-forbidden, resulting in a much longer lifetime for the excited state. The presence of the carbonyl group in the acetyl substituent could potentially enhance intersystem crossing (the transition from S₁ to T₁) through spin-orbit coupling, which might lead to observable phosphorescence, especially at low temperatures where non-radiative decay pathways are minimized. nih.gov

In fluid solutions at room temperature, dibenzofuran and its derivatives have been shown to form intermolecular triplet excimers, which are excited-state dimers that exhibit red-shifted phosphorescence and delayed fluorescence. osti.gov Similar behavior could be anticipated for this compound at higher concentrations.

Quantum Yield and Lifetime Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. For the unsubstituted dibenzofuran, the fluorescence lifetime has been determined to be approximately 10.8 ± 0.5 ns. tandfonline.comu-fukui.ac.jp The introduction of substituents can significantly alter both the quantum yield and the lifetime. For instance, the presence of a chlorine atom on the dibenzofuran ring reduces the fluorescence lifetime to about 1 ns and is suggested to decrease the quantum yield by a factor of 10 due to enhanced intersystem crossing. tandfonline.comu-fukui.ac.jp

For this compound, the acetyl group's electronic effects would play a crucial role. While specific values are not available, it is known that the environment, such as the solvent, temperature, and viscosity, can significantly influence the quantum yield and lifetime. libretexts.org In a study on dibenzofuran-substituted BODIPY dyes, the dibenzofuran moiety contributed to a high photoluminescence quantum yield (PLQY) of up to 98% and a fluorescence lifetime of 5.19 ns in the final emitter. acs.org This suggests that the dibenzofuran core can be part of highly emissive systems.

Parameter Unsubstituted Dibenzofuran Monochlorodibenzofuran Dibenzofuran-Substituted BODIPY
Fluorescence Lifetime (τ) 10.8 ± 0.5 ns tandfonline.comu-fukui.ac.jp~1 ns tandfonline.comu-fukui.ac.jp5.19 ns acs.org
Photoluminescence Quantum Yield (Φf) -Reduced 10-fold tandfonline.comu-fukui.ac.jp98% acs.org

This table presents data for the parent dibenzofuran and related derivatives to provide context for the expected properties of this compound.

Fluorosolvatochromism Studies

Fluorosolvatochromism refers to the change in the position, shape, and intensity of a molecule's fluorescence spectrum with a change in the solvent polarity. This phenomenon arises from the differential solvation of the ground and excited states of the fluorophore. Molecules with a significant difference in dipole moment between their ground and excited states typically exhibit strong solvatochromism.

For this compound, the presence of the carbonyl group in the acetyl substituent introduces a polar site into the otherwise largely nonpolar dibenzofuran scaffold. Upon photoexcitation, a redistribution of electron density is likely to occur, leading to a change in the molecular dipole moment. This would make the emission spectrum of this compound sensitive to the polarity of its solvent environment. In more polar solvents, a red shift (shift to longer wavelengths) of the fluorescence emission is generally expected due to the stabilization of the more polar excited state. The extent of this shift can provide valuable information about the electronic nature of the excited state.

Infrared (IR) and Mass Spectrometry (MS) for Functional Group Analysis and Molecular Mass Determination

Infrared (IR) spectroscopy and mass spectrometry (MS) are fundamental techniques for the structural elucidation of organic compounds.

IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, the C-O-C stretching of the furan (B31954) ring, and, most notably, the strong absorption band corresponding to the C=O stretching of the acetyl group, typically in the range of 1660-1677 cm⁻¹. researchgate.net The precise position of this carbonyl peak can be influenced by conjugation with the dibenzofuran ring system.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₁₄H₁₀O₂), the expected exact mass is approximately 210.0681 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 210. The fragmentation pattern would likely involve the loss of a methyl group (CH₃•) to give a prominent peak at m/z 195, and the loss of the entire acetyl group (CH₃CO•) to yield a peak at m/z 167, corresponding to the dibenzofuran cation. Further fragmentation of the dibenzofuran ring system would also be observed.

Technique Expected Observations for this compound
Infrared (IR) Spectroscopy - Aromatic C-H stretching (~3000-3100 cm⁻¹) - Carbonyl (C=O) stretching (~1660-1677 cm⁻¹) researchgate.net - Aromatic C=C stretching (~1450-1600 cm⁻¹) - C-O-C stretching of the furan ring
Mass Spectrometry (MS) - Molecular Ion (M⁺) peak at m/z 210 - Fragment peak at m/z 195 ([M-CH₃]⁺) - Fragment peak at m/z 167 ([M-COCH₃]⁺)

This table summarizes the expected key spectral features based on the molecular structure.

Advanced Spectroscopic Techniques for Molecular Dynamics and Interactions

To gain deeper insights into the excited-state dynamics and intermolecular interactions of this compound, more advanced spectroscopic techniques can be employed.

Time-resolved spectroscopy, which includes transient absorption spectroscopy and time-resolved fluorescence spectroscopy, allows for the study of dynamic processes that occur on ultrafast timescales (from femtoseconds to milliseconds). wikipedia.orgyoutube.com These techniques utilize a "pump" laser pulse to excite the molecule and a "probe" pulse to monitor the subsequent changes in absorption or emission over time. youtube.com This would enable the direct observation of processes such as intersystem crossing, internal conversion, and the formation and decay of excimers or exciplexes. osti.govwikipedia.org For instance, time-resolved emission studies have been instrumental in demonstrating the formation of intermolecular triplet excimers in fluid solutions of dibenzofuran. osti.govaip.org

Such advanced techniques could be used to precisely measure the rates of radiative and non-radiative decay processes for this compound, providing a comprehensive picture of its photophysical behavior. This information is crucial for designing and optimizing materials for applications in organic electronics and photonics.

Electrochemical Behavior and Electron Transfer Processes

Cyclic Voltammetry (CV) for Redox Potentials and Energy Levels

Cyclic voltammetry is a powerful and widely used electroanalytical technique for investigating the redox behavior of electroactive species. It provides crucial information about the potentials at which oxidation and reduction events occur and allows for the estimation of fundamental electronic properties.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern the electronic behavior of a molecule, including its ability to donate or accept electrons. These frontier molecular orbital energies can be estimated from cyclic voltammetry data. The onset oxidation potential (Eox) is related to the HOMO energy level, while the onset reduction potential (Ered) is related to the LUMO energy level.

For the parent dibenzo[b,d]furan, theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311G(d, p) basis set have determined the HOMO-LUMO energy gap to be 5.028 eV. cas.cz A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity. nih.gov

The introduction of an acetyl group, which is an electron-withdrawing group, at the 4-position of the dibenzofuran (B1670420) ring is expected to lower both the HOMO and LUMO energy levels. This effect is due to the mesomeric and inductive effects of the acetyl substituent. Consequently, the oxidation of 1-(dibenzo[b,d]furan-4-yl)ethan-1-one would be more difficult (occur at a more positive potential), and its reduction would be easier (occur at a less negative potential) compared to the unsubstituted dibenzofuran. This narrowing of the HOMO-LUMO gap can lead to enhanced reactivity. youtube.com

Table 1: Calculated and Inferred Electrochemical and Electronic Properties

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Onset Oxidation Potential (Eox vs. Fc/Fc+)Onset Reduction Potential (Ered vs. Fc/Fc+)
Dibenzo[b,d]furan (calculated)-6.2655-1.23755.028 cas.czInferred > +1.0 VInferred < -2.5 V
This compound (inferred)Lower than DBFLower than DBF< 5.028More positive than DBFLess negative than DBF

Note: The values for this compound are inferred based on the known effects of acetyl substituents on aromatic systems. Precise experimental values would require dedicated cyclic voltammetry studies.

The cyclic voltammogram of this compound is expected to exhibit distinct oxidation and reduction waves. The oxidation wave corresponds to the removal of an electron from the HOMO, primarily localized on the dibenzofuran ring system. Due to the electron-withdrawing nature of the acetyl group, this oxidation is anticipated to be irreversible or quasi-reversible and occur at a relatively high positive potential.

The reduction wave corresponds to the addition of an electron to the LUMO. For aromatic ketones, the first reduction step typically involves the formation of a radical anion centered on the carbonyl group. cas.cz Studies on related compounds like 4-acetylbiphenyl (B160227) have shown a single diffusion-controlled irreversible reduction peak. researchgate.net Therefore, the reduction of this compound is also expected to be an irreversible process, attributed to the reduction of the acetyl group.

Differential Pulse Voltammetry and Chronoamperometry

Differential Pulse Voltammetry (DPV) is a sensitive electroanalytical technique that can be used to determine the concentrations of electroactive species with high precision. In DPV, the current is sampled just before and at the end of a potential pulse, and the difference in current is plotted against the potential. This method effectively minimizes the contribution of the non-faradaic (charging) current, resulting in enhanced sensitivity compared to cyclic voltammetry.

Investigation of Electron-Withdrawing and Electron-Donating Group Effects on Electrochemical Properties

The electrochemical properties of the dibenzo[b,d]furan system are highly sensitive to the nature of the substituents on the aromatic rings. Electron-donating groups (EDGs), such as alkoxy or amino groups, increase the electron density of the aromatic system, raising the HOMO energy level. This makes the molecule easier to oxidize, shifting the oxidation potential to less positive values.

Conversely, electron-withdrawing groups (EWGs), such as the acetyl group in this compound, decrease the electron density of the aromatic system. This stabilizes the HOMO, making the molecule more difficult to oxidize and shifting the oxidation potential to more positive values. The acetyl group also lowers the LUMO energy, facilitating reduction. The magnitude of this effect depends on the position and electronic nature of the substituent. For instance, substituents on ferrocene (B1249389) demonstrate this principle clearly: electron-withdrawing groups shift the redox potential to more anodic (positive) values, while electron-releasing groups cause a cathodic (negative) shift. wikipedia.org

Mechanisms of Electrochemical Reactions in Dibenzo[b,d]furan Systems

The electrochemical reactions of dibenzo[b,d]furan derivatives can proceed through various mechanisms depending on the applied potential, the solvent system, and the presence of other chemical species.

The oxidation of the dibenzofuran ring typically involves the initial formation of a radical cation via a single-electron transfer. This radical cation can then undergo further reactions, such as dimerization or reaction with nucleophiles present in the solution. Computational studies on the atmospheric oxidation of dibenzofuran suggest that the initial attack by a radical species is a key step. nih.gov

The electrochemical reduction of aromatic ketones, such as this compound, generally begins with a one-electron transfer to the carbonyl group to form a ketyl radical anion. cas.cz This radical anion can then be further reduced at more negative potentials to a dianion. In the presence of proton donors, these highly basic species can be protonated. The specific reaction pathway can be complex and may involve a combination of electron transfer and chemical reaction steps (ECE mechanism). cas.cz

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of dibenzofuran (B1670420) derivatives, offering a balance between accuracy and computational cost. It is widely applied to predict a range of molecular properties from ground-state geometries to reactivity indicators.

Prediction of Molecular Geometries and Electronic Structures

DFT calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For complex aromatic systems like dibenzofuran derivatives, understanding the molecular geometry is key to interpreting its properties.

Detailed research on molecules incorporating the dibenzo[b,d]furan-4-yl moiety reveals important structural features. For instance, in a study of 2-(Dibenzo[b,d]furan-4-yl)-5-(4-nitrophenyl)-2H-tetrazole, DFT calculations using the CAM-B3LYP functional showed a significant dihedral angle of -40.5° between the dibenzofuran ring and the adjacent tetrazolyl unit. This twisting is attributed to repulsive forces between the lone pair electrons on the oxygen atom of the furan (B31954) ring and the nitrogen of the tetrazole.

The electronic structure is often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals dictates the molecule's electronic behavior. In computational studies of advanced materials containing the dibenzo[b,d]furan-4-yl group, the localization of these orbitals has been mapped. For example, in materials designed for organic light-emitting diodes (OLEDs), the HOMO is often localized on the electron-donating carbazole (B46965) and dibenzofuran parts, while the LUMO resides on the electron-accepting triazine moiety.

Table 1: Predicted Localization of Frontier Molecular Orbitals in Dibenzofuran-Containing Systems
Compound TypeHOMO LocalizationLUMO LocalizationSource
Dibenzofuran-Carbazole-Triazine Host MaterialMainly on carbazole and dibenzofuran unitsMainly on the triazine unit scilit.com
Dibenzofuran-Tetrazole Push-Pull SystemDistributed over the dibenzofuran and donor phenyl groupLocated on the acceptor nitrophenyl-tetrazole unit oup.com

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are vital for interpreting experimental spectra and confirming molecular structures.

Studies on the parent dibenzo[b,d]furan scaffold and its protonated forms demonstrate the power of this approach. oup.comresearchgate.netunf.edu Researchers have found that the chemical shifts calculated via DFT methods are generally in good agreement with the experimental values obtained in superacid solutions. oup.comresearchgate.net This correlation between theoretical and experimental data is crucial for validating the computed structures and understanding their electronic environments. researchgate.net

Charge Delocalization Mapping in Carbocations

DFT is a powerful tool for investigating the structure and stability of reactive intermediates like carbocations. By calculating the charge distribution in the protonated form of a molecule, one can map how the positive charge is delocalized across the aromatic system.

In comprehensive studies involving the protonation of dibenzo[b,d]furan in superacids, a combination of NMR spectroscopy and DFT calculations was used to characterize the resulting carbocations. oup.comresearchgate.netunf.edu The findings indicate that for the dibenzo[b,d]furan ring, protonation occurs predominantly at the C(2) position. oup.comunf.edu Analysis based on the changes in ¹³C NMR chemical shifts (Δδ¹³C) and supported by DFT calculations revealed that the positive charge in these carbocations experiences only limited delocalization into the fused aromatic rings. oup.comresearchgate.netunf.edu DFT calculations were also able to predict the most stable protonation sites among several possibilities. researchgate.net

Table 2: DFT-Predicted Protonation Sites in Dibenzofuran
CompoundSuperacid SystemMajor Protonation SiteComputational MethodSource
Dibenzo[b,d]furanFSO₃H–SbF₅/SO₂ClFC(2)DFT oup.comunf.edu

Excited State Calculations for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the electronic excited states of molecules. It allows for the calculation of vertical excitation energies, which correspond to UV-visible absorption spectra, and provides insights into the nature of electronic transitions.

For push-pull systems containing the dibenzo[b,d]furan-4-yl group as an electron donor, TD-DFT calculations have been essential for understanding their photophysical properties. oup.com Calculations on a dibenzofuran-tetrazole derivative revealed that its longest wavelength absorption band is associated with an Intramolecular Charge Transfer (ICT) transition. oup.com This transition involves the movement of electron density from the HOMO, located on the dibenzofuran donor part, to the LUMO on the electron-accepting part of the molecule. oup.com Such calculations are critical for designing molecules with specific optical properties for applications in materials science.

Molecular Docking and Simulation Studies

Beyond the properties of the isolated molecule, computational methods are used to simulate how a compound might interact with biological macromolecules, which is a foundational step in drug discovery and molecular biology.

Theoretical Evaluation of Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule ligands to the active site of a protein.

While specific docking studies on 1-(Dibenzo[b,d]furan-4-yl)ethan-1-one are not widely reported, numerous studies on other dibenzofuran derivatives highlight the utility of this approach. For example, dibenzofuran-based compounds have been designed and evaluated as potential kinase inhibitors through molecular docking. nih.gov In these studies, the dibenzofuran scaffold is positioned within the ATP-binding pocket of kinases like Pim-1 and CLK1 to predict binding affinity and guide the synthesis of more potent inhibitors. nih.gov Similarly, other research has used docking to evaluate dibenzofuran derivatives as inhibitors for targets like PTP-MEG2 and enzymes from Mycobacterium tuberculosis. nih.govacs.org These simulations indicate that the dibenzofuran structure can form favorable interactions, such as hydrophobic and hydrogen bonding, with key residues in protein active sites. nih.gov

Pharmacophore Model Development

Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the dibenzofuran class of compounds, pharmacophore models have been developed to understand their interaction with various enzymes and receptors.

One such study focused on novel dibenzofuran derivatives as inhibitors of Protein Tyrosine Phosphatase Meg2 (PTP-MEG2), a promising target for several human diseases. Using the "HipHop" technique, a 3D-QSAR pharmacophore model was generated that identified key features for inhibitory activity. The model revealed that one ring aromatic (RA) feature, three hydrophobic (Hyd) features, and two hydrogen bond acceptor (HBA) features are crucial for binding to the PTP-MEG2 active site.

The essential features identified for PTP-MEG2 inhibition by dibenzofuran derivatives are:

Ring Aromatic Property : The fluoro-phenyl group in the studied fused ring system.

Hydrophobic Property : The isopropyl and phenyl groups in the fused ring system, and an ethyl moiety at another position.

Hydrogen Bond Acceptor Property : The carbonyl oxygen and the oxygen atom in an alkyloxy group.

For this compound, its dibenzofuran core would satisfy the hydrophobic and aromatic requirements of such models. The oxygen atom of the furan ring and the carbonyl oxygen of the ethanone (B97240) group could potentially act as hydrogen bond acceptors, a common feature in many pharmacophore models. The development of these models is crucial for the diversification of existing pharmacophores and the efficient design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. These studies are instrumental in predicting the activity of new compounds and optimizing lead molecules. Several 2D and 3D-QSAR studies have been conducted on dibenzofuran derivatives to elucidate the structural requirements for their interaction with various biological targets.

In one study, a series of dibenzofuran and dibenzothiophene (B1670422) derivatives were analyzed for their inhibitory activity against matrix metalloproteinase-12 (MMP-12), a target for cancer and other diseases. The QSAR models identified several key structural attributes influencing MMP-12 inhibition:

The dibenzofuran moiety was found to confer stable binding at the S1' pocket of the enzyme, contributing to higher inhibitory activity.

Steric and hydrophobic groups located near the furan ring were favorable for activity.

A carboxylic acid group was suggested to enhance binding with the catalytic Zn2+ ion at the active site.

Another docking-based 3D-QSAR study investigated the binding affinities of polychlorinated dibenzofurans and related compounds to the aryl hydrocarbon receptor (AhR). This model also demonstrated good internal and external statistical reliability, highlighting the utility of QSAR in predicting the biological interactions of this class of compounds.

These findings suggest that for this compound, the planar and aromatic dibenzofuran core is a critical determinant for potential biological activity. The acetyl group at the 4-position provides a specific steric and electronic feature that would be a key variable in any QSAR model developed for a series including this compound.

Table 1: Summary of QSAR Findings for Dibenzofuran Derivatives

Biological TargetKey Structural Findings from QSAR ModelsPotential Relevance for this compound
MMP-12The dibenzofuran core provides stable binding. Steric and hydrophobic groups near the furan ring are favorable.The core structure is predicted to be important for binding. The acetyl group provides a key steric and electronic feature.
Aryl Hydrocarbon Receptor (AhR)Docking-based CoMFA models show good predictive reliability for binding affinity based on 3D structure.The 3D shape and electronic properties of the molecule are critical for its interaction with receptors like AhR.
PTP-MEG23D-QSAR models identified the importance of aromatic, hydrophobic, and hydrogen bond acceptor features.The dibenzofuran core provides aromatic/hydrophobic character, while the furan and carbonyl oxygens can act as hydrogen bond acceptors.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating complex reaction mechanisms at the molecular level. For dibenzofurans, computational studies have provided detailed insights into their formation and degradation pathways.

One area of investigation has been the atmospheric degradation of dibenzofuran initiated by hydroxyl (OH) radicals, studied using density functional theory (DFT) at the B3LYP level. These studies predicted that the C1 position of the dibenzofuran ring is the most favorable site for OH addition. The subsequent reactions of the resulting adduct were examined, with the formation of 1-dibenzofuranol being identified as a more significant pathway than the formation of other adducts under atmospheric conditions.

The formation of the dibenzofuran skeleton itself has also been modeled. The B3LYP hybrid density functional method was applied to describe the sequence of reactions involving the coupling of phenoxy radicals. This modeling demonstrated that the aromatization of bis-keto dimers of phenoxy radicals, followed by dehydration or dehydroxylation, is a strongly stereoselective process leading to the formation of the dibenzofuran core. Such mechanistic studies are fundamental for understanding both the environmental fate of these compounds and for developing novel synthetic routes. Synthetic strategies can involve the construction of the C-C bond via cyclization of diaryl ethers or the formation of the C-O bond via intramolecular O-arylation of 2-aryl phenols.

Charge Transport Property Predictions (e.g., Hole Reorganization Energy, Transfer Integral)

Dibenzofuran derivatives are of significant interest in materials science, particularly for their potential use in organic electronic devices such as perovskite solar cells. Their charge transport properties are a key focus of computational and experimental investigation. Properties like hole reorganization energy and transfer integrals are critical in predicting the efficiency of charge transport in these materials.

A recent study investigated a series of dibenzofuran-based hole transport materials (HTMs) where the number of p-methoxyaniline-substituted dibenzofuran units was varied. Extending the π-conjugation of the dibenzofuran core was found to deepen the HOMO energy levels, which in turn promoted the extraction of holes and enhanced thermal stability and hole mobility.

The key energy levels were determined using cyclic voltammetry and calculations. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels are crucial as they determine the efficiency of hole extraction and electron blocking.

Table 2: Optoelectronic Properties of Dibenzofuran-Based Hole Transport Materials

CompoundHOMO (eV)LUMO (eV)Hole Mobility (cm² V⁻¹ s⁻¹)
mDBF-5.27-3.10Not Reported
bDBF-5.29-3.17Not Reported
tDBF-5.30-3.199.1 × 10⁻³ (doped)

Data sourced from a study on p-methoxyaniline-substituted dibenzofuran HTMs.

While specific values for the hole reorganization energy and transfer integral for this compound are not available in the cited literature, the principles from these studies are applicable. The dibenzofuran core provides a rigid, planar structure conducive to π-π stacking, which is essential for efficient charge transport. The acetyl substituent at the 4-position would modulate the electronic properties (HOMO/LUMO levels) and potentially influence the intermolecular packing in the solid state, thereby affecting the charge transport characteristics.

Structural Analysis and Supramolecular Chemistry

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique allows for the elucidation of the crystal system, space group, and the dimensions of the unit cell, which together describe the crystal's symmetry and repeating structural motif.

While specific crystallographic data for 1-(dibenzo[b,d]furan-4-yl)ethan-1-one is not publicly documented, analysis of closely related dibenzofuran (B1670420) derivatives provides a template for the type of information obtained. For instance, the crystal structure of 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol, a natural product, was determined by X-ray diffraction. nih.gov Such studies yield precise unit cell parameters including axial lengths (a, b, c) and angles (α, β, γ), which define the unit cell's geometry. mdpi.com

The compound 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol was found to crystallize in the monoclinic system with the space group P2₁/c. nih.gov This space group indicates a centrosymmetric crystal structure. The detailed crystallographic data for this related derivative are presented below as an example of the parameters derived from such an analysis. nih.gov

Interactive Table: Example Crystallographic Data for a Dibenzo[b,d]furan Derivative (1,2,4-Trimethoxydibenzo[b,d]furan-3-ol)

ParameterValue
Formula C₁₅H₁₄O₅
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.422 (3)
b (Å) 9.075 (3)
c (Å) 15.007 (4)
β (°) 106.378 (7)
Volume (ų) 1361.8 (6)
Z 4

This table showcases typical data obtained from a single-crystal X-ray diffraction experiment on a related dibenzofuran derivative to illustrate the parameters determined. nih.gov

Studies on related structures, such as 2-(pentyloxy)dibenzo[b,d]furan, show that the dibenzofuran ring system itself is nearly planar, with very small deviations from the mean plane. nih.gov For the derivative 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol, the dihedral angle between its two outer benzene (B151609) rings is a mere 4.81 (13)°. nih.gov In other complex molecules, dihedral angles between aromatic rings can vary significantly; for example, a substituted chalcone (B49325) derivative exhibits a dihedral angle of 8.31 (9)° between its benzene rings, indicating a slight twist. nih.gov For 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone, the dihedral angle between the benzene ring and the acetyl group is 48.7 (1)°, showing a significant twist. researchgate.net This demonstrates that the orientation of the acetyl group relative to the aromatic core is a critical conformational feature.

The parent dibenzo[b,d]furan molecule is achiral. Chirality in its derivatives typically arises from the introduction of a stereocenter on a substituent. For this compound, the molecule itself is achiral.

However, the broader family of furan-containing heterocycles can exhibit chirality based on their conformation. For instance, in chiral 2,3-dihydrobenzo[b]furan derivatives, the heterocyclic ring adopts an envelope-like half-chair conformation. researchgate.net The "helicity" of this ring, defined by the dihedral angles, is directly correlated with its chiroptical properties. researchgate.net While this specific type of conformational chirality does not apply to the rigid dibenzo[b,d]furan core, the rotational conformation of the acetyl group relative to the furan (B31954) ring system is a key aspect of its structure, similar to how methoxy (B1213986) groups in related benzofurans can rotate. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. researchgate.netnih.gov By mapping properties onto this unique molecular surface, one can gain a detailed understanding of how molecules are held together in the solid state. The surface is typically colored according to a normalized contact distance (d_norm), where red spots indicate close contacts (like hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts. nih.gov

C-H···π interactions are a type of weak hydrogen bond where a C-H bond acts as a donor to a π-electron system, such as an aromatic ring. In the crystal structure of this compound, such interactions would be expected between the methyl C-H groups of the acetyl moiety and the aromatic dibenzofuran system of an adjacent molecule.

These interactions are crucial for the stabilization of crystal packing. mdpi.comrsc.org The energetic contribution of a single C-H···π interaction is estimated to be approximately -1.0 to -1.1 kcal/mol. mdpi.com Hirshfeld surface fingerprint plots can help identify these interactions, which typically appear as characteristic "wing" shapes. researchgate.net The quantification of these and other interactions provides a percentage breakdown of their contribution to the total Hirshfeld surface area, highlighting their relative importance in the crystal packing.

Hirshfeld surface analysis generates a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts in the crystal. researchgate.net This plot provides quantitative percentages for each type of interaction, revealing the dominant cohesive forces. For example, in the crystal structure of a related furan-containing benzodiazepine (B76468) derivative, the most significant contributions to crystal packing were from H···H (46.8%), H···O/O···H (23.5%), and H···C/C···H (15.8%) interactions. nih.gov This indicates that van der Waals forces are the primary forces responsible for the crystal packing in that case. nih.gov

For this compound, a similar analysis would likely reveal significant H···H, C···H, and O···H contacts. Furthermore, π-π stacking interactions between the planar dibenzofuran rings of adjacent molecules are also expected to play a role in the supramolecular assembly, as has been observed in other dibenzofuran derivatives where centroid-to-centroid distances are comparable to typical stacking separations. nih.gov

Interactive Table: Example Hirshfeld Surface Interaction Percentages for a Heterocyclic Compound

Interaction TypeContribution (%)
H···H 46.8
H···O/O···H 23.5
H···C/C···H 15.8
C···C 4.0
H···N/N···H 3.9
Other 6.0

This table is based on data for (S,E)-3-[4-(furan-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b] nih.govmdpi.comdiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione and serves as an example of how Hirshfeld analysis quantifies cohesive forces in a crystal. nih.gov

Hydrogen Bonding Networks and Their Structural Impact

In the crystalline structure of dibenzofuran derivatives, hydrogen bonding plays a pivotal role in the formation of extended supramolecular networks. While this compound lacks classical hydrogen bond donors like -OH or -NH groups, it can participate in weaker C–H···O hydrogen bonds. The acetyl group's carbonyl oxygen is a potent hydrogen bond acceptor, while the aromatic C-H groups of the dibenzofuran ring system act as donors.

The structural impact of these hydrogen bonding networks is significant. They contribute to the thermodynamic stability of the crystal and can dictate the melting point, solubility, and even the mechanical properties of the solid. The specific geometry of these interactions, including the donor-acceptor distances and angles, defines the dimensionality and topology of the supramolecular assembly.

Interaction TypeDonorAcceptorTypical Distance (Å)
C–H···OAromatic C-HCarbonyl O2.9 - 3.5
O–H···OHydroxyl HOxygen2.5 - 2.8

This table presents typical distance ranges for different types of hydrogen bonds observed in related furan and benzofuran (B130515) structures.

π-π Stacking Interactions in Dibenzo[b,d]furan Systems

The planar and electron-rich nature of the dibenzofuran ring system makes it highly susceptible to π-π stacking interactions. These non-covalent interactions arise from the electrostatic and van der Waals forces between the π-orbitals of adjacent aromatic rings. In the solid state, dibenzofuran derivatives often exhibit parallel-displaced or T-shaped stacking arrangements to maximize attractive interactions while minimizing steric repulsion.

Research on dibenzofuran derivatives has provided detailed insights into these interactions. For example, in the crystal structure of 2-(pentyloxy)dibenzo[b,d]furan, molecules arrange in a manner that facilitates π-π stacking between the dibenzofuran rings of adjacent molecules. The measured centroid-to-centroid distance between the furan rings is approximately 4.070 Å, with the perpendicular distance between the ring planes being around 3.373 Å. nih.gov These distances are characteristic of stabilizing π-π interactions and are comparable to those found in the crystal structure of dibenzofuran itself. nih.gov

The strength and geometry of π-π stacking interactions are influenced by the substituents on the dibenzofuran core. The acetyl group in this compound, with its carbonyl moiety, can modulate the electronic properties of the aromatic system, thereby influencing the nature of the π-π stacking. Theoretical studies on related systems, such as the benzofuran–formaldehyde complex, have shown that interactions between a carbonyl group and a heteroaromatic ring can be significant, with interaction energies that are larger than those of the prototypical benzene dimer. This suggests that the acetyl group can enhance the π-stacking interactions.

The interplay between π-π stacking and other intermolecular forces, such as hydrogen bonding, ultimately determines the final three-dimensional crystal structure. These interactions are not mutually exclusive and often work in concert to create a stable and densely packed solid-state arrangement.

This table outlines key parameters used to characterize π-π stacking interactions in aromatic systems.

Chemical Transformations and Reaction Mechanisms

Intramolecular Direct Arylation Processes

Intramolecular direct arylation is a powerful strategy for forming the dibenzo[b,d]furan core, typically involving the creation of a C-C bond. This approach often relies on palladium catalysis to activate a C-H bond and couple it with an aryl halide or another functional group within the same molecule. For instance, the synthesis of dibenzofurans can be achieved through the palladium-mediated intramolecular direct aryulation of diaryl ethers. researchgate.net In these reactions, a palladium catalyst, often in the presence of a specific ligand, facilitates the cyclization. The mechanism generally proceeds through C-H activation at one of the aryl rings, followed by reductive elimination to form the new C-C bond and close the furan (B31954) ring. researchgate.net

Another prominent method involves the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates. nih.govorganic-chemistry.org This process first forms an N- or O-arylated intermediate, which then undergoes an intramolecular palladium-catalyzed arylation in the same pot to yield the final carbazole (B46965) or dibenzofuran (B1670420) structure. nih.gov The catalytic cycle for this cyclization is believed to involve the oxidative addition of the aryl iodide to a Pd(0) species, generating an arylpalladium(II) complex. This complex then undergoes cyclization and reductive elimination to furnish the dibenzofuran product and regenerate the Pd(0) catalyst. nih.gov

Radical Pathways in Dibenzo[b,d]furan Forming Reactions

Radical reactions offer alternative pathways for the construction of the dibenzo[b,d]furan skeleton. One such pathway involves the dimerization of phenoxy radicals. Theoretical studies using density functional theory (DFT) have shown that two phenoxy radicals can recombine to form a dimer intermediate. researchgate.net This dimer can then proceed to form dibenzofuran through a series of steps, including tautomerization and H-abstraction, with a significant energy barrier. researchgate.net

More synthetically controlled radical pathways have also been developed. For example, the synthesis of 3-substituted benzofurans can be achieved through a transition metal-free intermolecular radical coupling. In this process, heteroatom anions act as super-electron-donors (SEDs), initiating single-electron-transfer (SET) processes with substrates like 2-iodophenyl allenyl ethers. nih.gov This generates a radical intermediate that rapidly cyclizes to form the benzofuran (B130515) product. nih.gov Similarly, metalloradical catalysis, using cobalt complexes, can facilitate the cyclization of alkynes with α-diazocarbonyls. A vinyl radical intermediate is formed, which then undergoes a tandem radical addition to the carbonyl group, ultimately releasing the furan product. nih.gov

Palladium and Copper-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions catalyzed by palladium and copper are fundamental to the synthesis of dibenzofurans and their derivatives. These methods are versatile for forming both C-C and C-O bonds required for the heterocyclic core.

Palladium-Catalyzed Reactions: The Suzuki cross-coupling reaction, which couples aryl halides with organoboronic acids, is a widely used method for creating biaryl linkages, a key step in many dibenzofuran syntheses. mdpi.com Another powerful palladium-catalyzed method is the direct C-H activation and C-O cyclization of phenols. acs.org This reaction can be turnover-limited by the C-O reductive elimination step rather than the C-H activation itself. acs.org Furthermore, palladium catalysis is effective for the intramolecular cyclization of ortho-diazonium salts of diaryl ethers and for the reaction of o-iododiaryl ethers to form dibenzofurans. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Dibenzofuran Synthesis

Starting MaterialCoupling PartnerCatalyst SystemKey TransformationReference
o-IodophenolsSilylaryl TriflatesPd(OAc)₂ / PCy₃O-arylation followed by intramolecular cyclization nih.gov
2-Iodophenol4-Bromo-1-ethynylbenzenePd(II) / CuI / PPh₃Coupling-cyclization mdpi.com
Diaryl Ethers(ortho-diazonium salts)Pd(OAc)₂Intramolecular cyclization organic-chemistry.org
PhenolsAryl HalidesPd(0)/Pd(II)Phenol-directed C–H activation/C–O cyclization acs.org

Copper-Catalyzed Reactions: Copper catalysts are often used in Ullmann-type coupling reactions to form the C-O bond in the final cyclization step. organic-chemistry.orgnih.gov These reactions typically involve the coupling of an aryl halide with an alcohol or phenol. While traditional Ullmann reactions required harsh conditions, modern methods utilize ligands to promote the coupling at lower temperatures. nih.gov A novel one-pot synthesis combines a Pd-catalyzed cross-coupling/aromatization with a Cu-catalyzed Ullmann coupling to efficiently construct dibenzofurans from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.org Copper is also crucial in the cyclization of cyclic diaryliodonium salts with water to form dibenzofurans. nih.gov

Table 2: Examples of Copper-Catalyzed Dibenzofuran Synthesis

Starting MaterialReagentCatalyst SystemKey TransformationReference
Cyclic Diaryliodonium TriflatesH₂OCuI / LigandOxygen-Iodine Exchange Cyclization nih.gov
Product of Pd-catalyzed coupling-Cu₂OIntramolecular Ullmann Coupling organic-chemistry.org
2,2′-Dibromo-1,1′-biphenylPrimary AminesCuI / DMEDACross-coupling for carbazole synthesis (analogous) nih.gov

Oxidative C-C and C-N Bond Cleavage Mechanisms

While less common for the direct synthesis of the dibenzofuran core, oxidative bond cleavage mechanisms are important in functional group transformations and the synthesis of precursors.

Oxidative C-C Bond Cleavage: The aerobic oxidative cleavage of C-C bonds is a sustainable method for creating valuable functional groups like esters and amides from more complex starting materials. nih.gov These reactions often require catalysts to overcome the high thermodynamic and kinetic barriers of breaking a C-C bond. nih.gov

Oxidative C-N Bond Cleavage: The cleavage of C-N bonds is a significant transformation, particularly in the deprotection or modification of amine-containing compounds. Copper(I) complexes have been shown to catalyze the cleavage of the benzylic C-N bond in N,N-dimethylbenzylamines under solvent-free oxidative conditions. rsc.org More recently, metal-free electrochemical methods have been developed to achieve the selective oxidative cleavage of benzyl (B1604629) C-N bonds, using water as the oxygen source. mdpi.com This approach avoids the need for metal catalysts or external chemical oxidants. mdpi.com Dioxygen has also been utilized to trigger the oxidative cleavage of C-S bonds to form C-N bonds, highlighting the power of oxidation in forming new heterocyclic structures. nih.gov

Oxygen-Iodine Exchange Processes in Cyclization

A notable method for synthesizing dibenzofurans involves the copper-catalyzed cyclization of cyclic diaryliodonium triflates using water as the oxygen source. nih.govacs.orgnih.govfigshare.com The proposed mechanism for this transformation involves an oxygen-iodine exchange process. acs.org The cycle is thought to begin with the oxidative addition of the cyclic diaryliodonium salt to a Cu(I) species. A subsequent ligand exchange with a water molecule leads to the formation of a key intermediate. Reductive elimination then yields a 2-[2′-iodophenyl]phenol intermediate. Finally, an intramolecular C-O bond formation, likely through another copper-catalyzed cycle, produces the dibenzofuran product. nih.govacs.org Isotope labeling studies using H₂¹⁸O have confirmed that the oxygen atom in the resulting dibenzofuran originates from water. acs.org

Ligand Exchange and Catalytic Cycles

The efficiency and selectivity of transition-metal-catalyzed reactions are critically dependent on the ligands coordinated to the metal center and the precise sequence of steps in the catalytic cycle.

In palladium-catalyzed reactions for dibenzofuran synthesis, the cycle typically starts with the generation of an active Pd(0) catalyst through ligand exchange. researchgate.net This is followed by oxidative addition of an aryl halide or triflate. The resulting Pd(II) intermediate then undergoes either intramolecular C-H activation or reaction with a coupling partner. The final step is often a reductive elimination, which forms the desired C-C or C-O bond and regenerates the active Pd(0) catalyst. researchgate.netnih.gov

In copper-catalyzed cross-couplings, the mechanism can be more varied. In some Ullmann-type reactions, a Cu(I) catalyst coordinates with a ligand and the amine or alcohol nucleophile. nih.gov Oxidative addition of the aryl halide forms a Cu(III) intermediate, which then undergoes reductive elimination to form the product C-N or C-O bond. nih.govyoutube.com Ligand choice is crucial; bidentate nitrogen ligands have been found to be particularly effective in the copper-catalyzed cyclization of diaryliodonium salts. nih.gov

Dearomatization Reactions of Benzofuran Rings

Dearomatization reactions transform flat aromatic compounds into complex three-dimensional structures, which is of great interest in medicinal chemistry. The benzofuran ring system, which forms part of the dibenzo[b,d]furan structure, can undergo such transformations.

Palladium-catalyzed dearomatization and amination tandem reactions of benzofuran derivatives have been developed to construct spiro or fused cyclic compounds. acs.org These reactions proceed via a Catellani-type strategy. Similarly, a highly diastereoselective synthesis of 2,3-dihydrobenzofurans has been achieved through a palladium-catalyzed acyloxyarylation, which involves the dearomatization of benzofurans with arylboronic acids. rsc.org Copper(I) catalysis can also achieve the dearomatization of benzofurans through a radical addition and intramolecular cyclization cascade, leading to tetrahydrobenzofuro[3,2-b]quinolines. acs.org These reactions highlight the ability to selectively break the aromaticity of the furan ring within the benzofuran system to build more complex molecular architectures. acs.orgacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Dibenzo[b,d]furan-4-yl)ethan-1-one, and what key reaction conditions must be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or Suzuki-Miyaura coupling, to introduce the acetyl group to the dibenzofuran core. For example, analogous compounds (e.g., biphenyl derivatives) require inert atmospheres, controlled temperatures (e.g., 80–120°C), and catalysts like palladium for cross-coupling . Solvent selection (e.g., DMF or toluene) and purification via column chromatography are critical for yield optimization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : FT-IR confirms functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) , while ¹H/¹³C NMR identifies proton environments and aromatic ring substitution patterns . High-resolution mass spectrometry (HRMS) validates molecular weight, and HPLC ensures purity (>95%) . X-ray crystallography (e.g., as in Acta Crystallographica studies) resolves stereochemical ambiguities .

Q. What preliminary biological screening assays are recommended for assessing its bioactivity?

  • Methodological Answer : Initial in vitro assays include antimicrobial susceptibility testing (e.g., MIC against E. coli or S. aureus), antioxidant activity via DPPH radical scavenging, and cytotoxicity using MTT assays on cancer cell lines. Dose-response curves and IC₅₀ calculations are essential for activity profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Methodological Answer : Contradictions often arise from regioselectivity issues or solvent impurities. Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity . Computational modeling (DFT) predicts reaction pathways and intermediates, while LC-MS identifies byproducts . Reproducibility requires strict control of moisture and oxygen levels in reactions .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer : Solubility enhancement techniques include co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes). Stability studies under physiological pH (e.g., 7.4) and temperature (37°C) are critical. Accelerated degradation studies (40–60°C) predict shelf-life .

Q. How do structural modifications (e.g., fluorination or piperazine substitution) affect its pharmacological profile?

  • Methodological Answer : Fluorination at specific positions (e.g., para to the ketone) enhances metabolic stability and bioavailability, as seen in fluorinated biphenyl analogs . Piperazine derivatives improve CNS penetration due to increased lipophilicity, but require SAR studies to balance efficacy/toxicity .

Q. What computational and experimental approaches validate target engagement in biological systems?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to target proteins (e.g., kinases). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (Kd). CRISPR-Cas9 knockout models confirm target relevance .

Q. How can researchers address batch-to-batch variability in purity or crystallinity?

  • Methodological Answer : Implement quality-by-design (QbD) principles: monitor reaction kinetics via in situ FT-IR, optimize crystallization conditions (e.g., anti-solvent addition rate), and use polymorph screening (PXRD). Strict adherence to GMP-grade solvents reduces impurities .

Methodological Considerations from Evidence

  • Synthetic Challenges : Multi-step syntheses require rigorous intermediate purification to avoid side reactions (e.g., dihydroxylation or over-acylation) .
  • Safety Protocols : Acute toxicity (Category 4) mandates proper PPE (gloves, fume hoods) and emergency protocols for inhalation/contact exposure .
  • Data Validation : Cross-validate spectral data with computational predictions (e.g., IR frequencies via DFT) to confirm structural assignments .

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